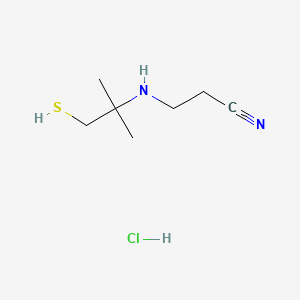
Zirconium,dichlorooxo-, hexahydrate (8CI,9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zirconium,dichlorooxo-, hexahydrate (8CI,9CI) is a chemical compound with the molecular formula Cl2O Zr . 6 H2 O This compound is characterized by its high reactivity and solubility in water and alcohol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Zirconium,dichlorooxo-, hexahydrate can be synthesized through the reaction of zirconium dioxide (ZrO2) with hydrochloric acid (HCl). The reaction typically involves dissolving zirconium dioxide in hydrochloric acid, followed by the crystallization of the product . The reaction conditions include maintaining a controlled temperature and pH to ensure the purity and yield of the compound.
Industrial Production Methods
In industrial settings, the production of zirconium,dichlorooxo-, hexahydrate involves large-scale reactions in reactors where zirconium dioxide is treated with hydrochloric acid. The resulting solution is then subjected to evaporation and crystallization processes to obtain the hexahydrate form of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Zirconium,dichlorooxo-, hexahydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form zirconium dioxide.
Reduction: It can be reduced to form lower oxidation state zirconium compounds.
Substitution: It can undergo substitution reactions with other halides or ligands.
Common Reagents and Conditions
Common reagents used in reactions with zirconium,dichlorooxo-, hexahydrate include reducing agents like hydrogen gas (H2) and oxidizing agents like oxygen (O2). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of zirconium,dichlorooxo-, hexahydrate include zirconium dioxide (ZrO2), zirconium tetrachloride (ZrCl4), and various zirconium complexes depending on the reagents and conditions used .
Applications De Recherche Scientifique
Zirconium,dichlorooxo-, hexahydrate has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of zirconium,dichlorooxo-, hexahydrate involves its ability to interact with various molecular targets and pathways. In biological systems, it can bind to proteins and nucleic acids, affecting their structure and function. In industrial applications, it acts as a catalyst by providing active sites for chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Zirconium dichloride oxide octahydrate: Similar in structure but contains more water molecules (octahydrate) compared to the hexahydrate form.
Zirconium tetrachloride: A related compound with a higher chlorine content and different reactivity.
Uniqueness
Zirconium,dichlorooxo-, hexahydrate is unique due to its specific hydration state, which affects its solubility and reactivity. Its hexahydrate form makes it particularly useful in applications requiring controlled release of zirconium ions .
Propriétés
Formule moléculaire |
ClH13O7Zr |
|---|---|
Poids moléculaire |
251.77 g/mol |
Nom IUPAC |
oxozirconium;hexahydrate;hydrochloride |
InChI |
InChI=1S/ClH.6H2O.O.Zr/h1H;6*1H2;; |
Clé InChI |
FWDSLVMISVUBIC-UHFFFAOYSA-N |
SMILES canonique |
O.O.O.O.O.O.O=[Zr].Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




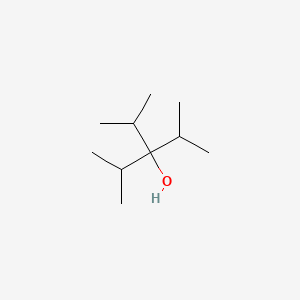
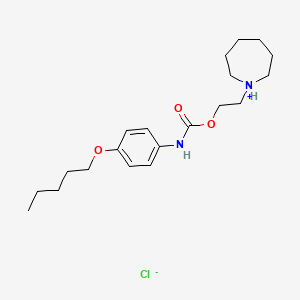
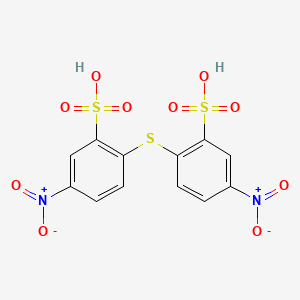
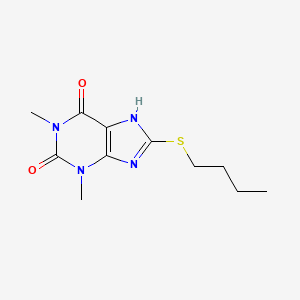
![alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide](/img/structure/B13754536.png)
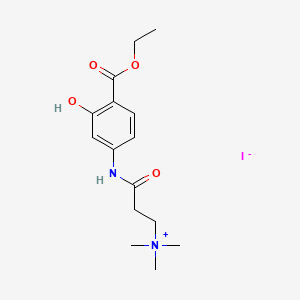
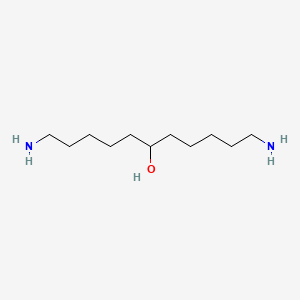

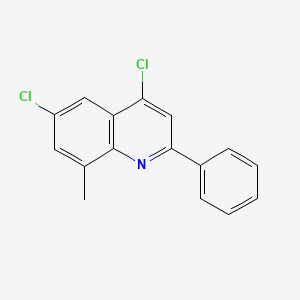
![6-[(2-Chloro-4,6-dinitrophenyl)azo]-3,4-dihydro-2,2,4,7-tetramethyl-2H-quinoline-1-ethanol](/img/structure/B13754561.png)

